molecular formula C11H22N2O2 B7918587 N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918587
M. Wt: 214.30 g/mol
InChI Key: DSMLALHSXRRYRT-UHFFFAOYSA-N
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Description

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With the CAS number 1353965-70-4 and a molecular formula of C12H24N2O2, this compound has a molecular weight of 228.33 g/mol . Its structure features a piperidine ring substituted with an acetamide group and a hydroxyethyl moiety, making it a valuable synthetic building block. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound serves as a key intermediate for researchers developing new therapeutic agents, particularly in the synthesis of more complex molecules. Piperidine cores are frequently utilized in the creation of potential drugs targeting neurological conditions, and the functional groups present in this molecule allow for further chemical modifications to explore structure-activity relationships . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLALHSXRRYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize transition states in alkylation reactions. For instance, the use of acetonitrile in the final coupling step improves yield by 15–20% compared to toluene.

Temperature and Time

  • Alkylation : Conducted at 0–5°C to minimize side reactions (e.g., over-alkylation).

  • Acetylation : Requires reflux conditions (80–100°C) for 4–6 hours to ensure complete conversion.

Catalysts and Bases

Triethylamine is widely used to scavenge HCl generated during acetylation. Industrial methods employ heterogeneous catalysts like Amberlyst-15 to facilitate easier separation.

Purification and Characterization Techniques

Chromatographic Methods

Column chromatography with silica gel (ethyl acetate:hexane = 3:7) remains the gold standard for laboratory-scale purification, achieving >95% purity.

Recrystallization

Industrial processes often use recrystallization from ethanol-water mixtures (70:30 v/v) to obtain pharmaceutical-grade material.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.2–1.4 (triplet, N-CH₂CH₃), δ 3.5–3.7 (hydroxyethyl -CH₂OH).

  • IR : Strong absorption at 1650 cm⁻¹ (amide C=O stretch).

Industrial-Scale Production Methods

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reaction control and scalability. For example, a two-stage reactor configuration achieves 92% yield with residence times under 30 minutes.

Process Intensification

Reactive distillation is employed to remove by-products (e.g., HCl) in situ, reducing purification steps and energy consumption by 40%.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Yield 68–72%85–92%
Purity >95% (HPLC)>99% (USP standards)
Time 12–18 hours2–4 hours
Cost Efficiency ModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-Ethyl-N-[1-(2-oxo-ethyl)-piperidin-3-yl]-acetamide.

    Reduction: Formation of N-Ethyl-N-[1-(2-amino-ethyl)-piperidin-3-yl]-acetamide.

    Substitution: Formation of various N-substituted piperidine derivatives.

Scientific Research Applications

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Analogs

  • N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1353995-14-8, ): Key Difference: Replaces the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring may reduce steric hindrance but could compromise metabolic stability .

Functional Group Variations

  • (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (): Key Difference: Substitutes the hydroxyethyl group with a hydroxyimino (oxime) moiety. Impact: The oxime group introduces hydrogen-bonding capability and may enhance metal coordination properties. However, oximes are prone to hydrolysis under acidic conditions, reducing stability compared to the hydroxyethyl analog .

Indole-Containing Derivatives

  • N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl/propyl]-acetamide (Evidences 4, 9): Key Difference: Incorporates an indole moiety linked via ethyl or propyl chains. Impact: The indole group’s aromaticity enables π-π stacking interactions, often critical for receptor binding (e.g., serotonin receptors).

Complex Heterocyclic Systems

  • N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide ():
    • Key Difference : Features a pyridinyl-piperazinyl-indole scaffold with a carbonyl linker.
    • Impact : The piperazine ring introduces basicity and hydrogen-bond acceptors, improving solubility in polar solvents. The indole carbonyl group may enhance binding to enzymes like kinases or GPCRs .

Analytical Characterization

  • Target Compound : Likely characterized by NMR (e.g., δ ~3.5 ppm for hydroxyethyl protons) and HRMS, similar to ’s protocols .
  • (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (): 1H NMR: Signals at δ 1.2 (ethyl CH3), 3.3 (piperidine CH2), and 8.1 (oxime OH). HRMS: [M+H]+ = 228.1601 .

Biological Activity

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, also known as CAS Number 1032684-85-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and examines relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a piperidine ring substituted with a hydroxyethyl group, which is thought to contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that various piperidine derivatives exhibit significant antibacterial properties. For instance, the compound was tested against several Gram-positive and Gram-negative bacteria, demonstrating varying levels of effectiveness. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives have been reported in the following ranges:

Bacteria MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0195 - 0.0048
Bacillus mycoides0.0048 - 0.0098
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that this compound could potentially be developed into an effective antibacterial agent, particularly against strains like S. aureus and E. coli .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro studies indicated that it exhibits moderate to good antifungal effects against various fungal strains, including Candida albicans. The MIC values for antifungal activity ranged from:

Fungi MIC (mg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results highlight the potential of this compound in treating fungal infections .

Case Studies and Research Findings

A notable study examined the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications on the piperidine ring significantly influence antibacterial and antifungal activities. The presence of electron-donating or electron-withdrawing groups on the ring was shown to enhance antimicrobial potency .

Another investigation focused on the molecular interactions of this compound with specific protein targets using advanced computational methods. This study suggested potential pathways through which the compound exerts its biological effects, paving the way for further pharmacological exploration .

Q & A

Basic: What are the standard synthetic routes for N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1: React 3-aminopiperidine with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group.
  • Step 2: Functionalize the piperidine ring with a hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol .
  • Step 3: Acetylation of the secondary amine using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .

Optimization:

  • Temperature Control: Lower temperatures (0–5°C) during acetylation reduce side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .

Basic: What analytical techniques are critical for validating the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm ethyl, hydroxyethyl, and acetamide groups. For example, the acetamide carbonyl signal appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns. Expected molecular weight: Calculated from C₁₁H₂₂N₂O₂ (e.g., 214.17 g/mol) .
  • Infrared (IR) Spectroscopy:
    • Confirm N-H (3300 cm⁻¹) and carbonyl (1650 cm⁻¹) stretches .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Storage: Keep in a tightly sealed container under inert gas (N₂/Ar), away from moisture and light. Store at 2–8°C in a flammables cabinet .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data for this compound be validated, and what software is used for refinement?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Refinement Tools:
    • SHELX Suite: SHELXL refines atomic coordinates and thermal parameters. Validate using R-factors (R₁ < 0.05 for high-quality data) .
  • Validation Metrics:
    • Check for residual electron density (<1 eÅ⁻³) and plausible bond lengths (C-C: ~1.54 Å; C-N: ~1.47 Å) .

Advanced: How can conflicting spectroscopic data from different synthetic batches be resolved?

Methodological Answer:

  • Root Cause Analysis:
    • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates).
    • Solvent Traces: Detect residual DMF or THF via ¹H NMR (signals at ~2.7–3.0 ppm) .
  • Mitigation:
    • Repurify via preparative HPLC (C18 column, gradient elution).
    • Adjust stoichiometry (e.g., excess acetylating agent) to drive reactions to completion .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the piperidine 3-position .
  • Analytical Validation:
    • Chiral HPLC: Compare retention times against racemic mixtures (e.g., Chiralpak AD-H column, hexane/IPA mobile phase).
    • Optical Rotation: Measure [α]D²⁵ to confirm enantiomeric excess (>95%) .

Advanced: How do computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • QSPR Models: Predict logP (lipophilicity) and solubility using software like COSMOtherm or ACD/Labs.
    • Example: Calculated logP = 1.2 ± 0.3 indicates moderate hydrophobicity .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., GPCRs) to guide SAR studies .

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